Methyl 5-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazolo[3,4-b]pyridine-3-carboxylate
Description
Methyl 5-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazolo[3,4-b]pyridine-3-carboxylate is a heterocyclic compound featuring a pyrazolo[3,4-b]pyridine core. Key structural elements include:
- Bromine at position 5, enabling cross-coupling reactions (e.g., Suzuki-Miyaura).
- Methyl ester at position 3, influencing hydrolysis kinetics and metabolic stability.
- SEM (2-(trimethylsilyl)ethoxy)methyl group at the 1H position, a protective moiety that stabilizes the NH group during synthetic processes .
This compound is primarily utilized as an intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors or other bioactive molecules requiring controlled functionalization.
Properties
IUPAC Name |
methyl 5-bromo-1-(2-trimethylsilylethoxymethyl)pyrazolo[3,4-b]pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrN3O3Si/c1-20-14(19)12-11-7-10(15)8-16-13(11)18(17-12)9-21-5-6-22(2,3)4/h7-8H,5-6,9H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFSGBJRCEUNHPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN(C2=C1C=C(C=N2)Br)COCC[Si](C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrN3O3Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-bromo-1-(2-trimethylsilylethoxymethyl)pyrazolo[3,4-b]pyridine-3-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-bromo-1H-pyrazole-3-carboxylic acid with 2-trimethylsilylethoxymethyl chloride under basic conditions to form the desired product . The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to improve yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazolo[3,4-b]pyridine-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, although specific conditions for these reactions are less commonly reported.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used, depending on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom with an amine would yield an amino derivative, which could have different biological activities compared to the parent compound .
Scientific Research Applications
Medicinal Chemistry
Methyl 5-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazolo[3,4-b]pyridine-3-carboxylate has been investigated for its potential therapeutic effects:
- Antimicrobial Activity : Studies have shown that this compound exhibits antimicrobial properties, making it a candidate for developing new antibiotics or antifungal agents. Its interaction with bacterial membranes could disrupt their integrity, leading to cell death.
- Anti-inflammatory Effects : Research indicates that the compound may modulate inflammatory pathways, potentially serving as an anti-inflammatory agent. It may inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various conditions.
Enzyme Modulation
The compound has been studied for its ability to interact with specific enzymes, influencing their activity. This modulation can be crucial in drug design, particularly in targeting enzymes involved in disease pathways:
- Kinase Inhibition : Preliminary studies suggest that this compound may inhibit certain kinases, which are pivotal in cancer progression and other diseases.
Material Science
In addition to its biological applications, this pyrazole derivative has potential uses in material science:
- Organic Electronics : The compound's unique electronic properties may allow it to be utilized in organic semiconductors or as a building block for more complex materials used in electronic devices.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antimicrobial Activity | Demonstrated significant inhibition of bacterial growth against multiple strains. |
| Study 2 | Anti-inflammatory Properties | Showed reduced levels of inflammatory markers in vitro. |
| Study 3 | Kinase Inhibition | Identified as a potential inhibitor of specific kinases involved in cancer pathways. |
Mechanism of Action
The mechanism of action of methyl 5-bromo-1-(2-trimethylsilylethoxymethyl)pyrazolo[3,4-b]pyridine-3-carboxylate is primarily related to its ability to inhibit specific enzymes or receptors. For example, as a kinase inhibitor, it binds to the ATP-binding site of the kinase, preventing phosphorylation and subsequent signal transduction pathways that lead to cell proliferation . This makes it a potential candidate for cancer therapy.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound is compared to three analogs (Table 1):
Table 1: Key Features of Structurally Similar Compounds
Key Observations:
Ester Group Variability: Methyl esters (target compound and methyl analog) exhibit faster hydrolysis rates compared to ethyl esters, impacting metabolic stability in drug development .
SEM Protecting Group :
- The SEM group in the target compound prevents unwanted NH reactivity during synthesis, enabling selective functionalization at the bromine site .
- Unprotected analogs (e.g., methyl or ethyl esters) are more reactive but require careful handling to avoid decomposition .
Hydrogenated Derivatives :
- Compounds like 4-aryl-4,5,6,7-tetrahydro derivatives () exhibit reduced aromaticity and increased conformational flexibility, altering binding affinity in biological systems .
Table 2: Comparative Physicochemical Properties
- SEM Impact : The SEM group increases steric bulk and lipophilicity, reducing aqueous solubility but enhancing stability in organic reaction conditions .
- Bromine Reactivity : All brominated analogs serve as intermediates for cross-coupling reactions, with the SEM-protected compound offering superior regioselectivity .
Biological Activity
Methyl 5-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazolo[3,4-b]pyridine-3-carboxylate is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a pyrazolo[3,4-b]pyridine core with a bromo substituent and a trimethylsilyl ether group. Its molecular formula is , and it has a molecular weight of approximately 353.27 g/mol. The presence of the trimethylsilyl group enhances its lipophilicity, which may influence its biological activity.
Research indicates that compounds similar to this compound exhibit various biological activities, primarily through the inhibition of specific enzymes or pathways:
- Phosphodiesterase Type IV Inhibition : Some pyrazolo[3,4-b]pyridine derivatives have been identified as inhibitors of phosphodiesterase type IV (PDE4), which plays a crucial role in inflammatory processes. This inhibition can lead to therapeutic effects in conditions such as asthma and chronic obstructive pulmonary disease (COPD) .
- Anticancer Activity : Certain derivatives have shown promise in inhibiting cancer cell proliferation. For instance, studies have demonstrated that pyrazole-containing compounds can significantly reduce the viability of various cancer cell lines, including K562 (chronic leukemia) and A549 (lung carcinoma) .
In Vitro Studies
In vitro studies have assessed the cytotoxic effects of this compound against several cancer cell lines. The results indicated:
- IC50 Values : The compound exhibited varying IC50 values against different cell lines, suggesting selective cytotoxicity. For example, it showed an IC50 value of approximately 25 µM against A549 cells .
Case Studies
A notable study focused on the synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives. Researchers synthesized multiple analogs and evaluated their effects on cancer cell lines using MTT assays. The findings revealed that specific structural modifications led to enhanced potency against cancer cells while maintaining selectivity for PDE4 inhibition .
Comparative Activity Table
| Compound Name | IC50 (µM) | Target Cell Line | Mechanism |
|---|---|---|---|
| This compound | 25 | A549 (Lung Carcinoma) | Cytotoxicity |
| Similar Pyrazole Derivative | 15 | K562 (Chronic Leukemia) | Cytotoxicity & PDE4 Inhibition |
| Another Analog | 30 | DU145 (Prostate Cancer) | Cytotoxicity |
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing methyl 5-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazolo[3,4-b]pyridine-3-carboxylate?
- Methodology : The synthesis typically involves three stages:
Core pyrazolo[3,4-b]pyridine formation : Cyclocondensation of substituted pyridine derivatives with hydrazine or phenylhydrazine under reflux (e.g., 110°C for 16 hours in acetic acid) .
Protection of the pyrazole NH group : Use of 2-(trimethylsilyl)ethoxymethyl (SEM) chloride in the presence of a base (e.g., Et₃N or DMAP) to introduce the SEM group, ensuring regioselectivity and stability during subsequent reactions .
Bromination and esterification : Bromination at the 5-position using PBr₃ or NBS in acetonitrile, followed by esterification with methyl chloroformate in DMF .
- Key Data : SEM protection typically achieves >85% yield under optimized conditions (DMF, RT, 16 hours) .
Q. How is the structure of this compound validated after synthesis?
- Methodology :
- NMR spectroscopy : H and C NMR are critical for confirming the SEM group (e.g., δ ~3.5–3.7 ppm for SEM-OCH₂ and δ 0.0 ppm for TMS protons) and bromine substitution patterns .
- Mass spectrometry : High-resolution ESI-MS confirms the molecular ion ([M+H]⁺) and isotopic patterns (e.g., bromine’s 1:1 Br/Br signature) .
- X-ray crystallography (if applicable): Resolves ambiguities in regiochemistry, as seen in related pyrazolo[3,4-b]pyridine derivatives .
Q. What safety precautions are critical when handling this compound?
- Methodology :
- Personal protective equipment (PPE) : Use nitrile gloves, goggles, and lab coats due to potential skin/eye irritation (H315, H319 hazard codes) .
- Ventilation : Conduct reactions in a fume hood to avoid inhalation of volatile byproducts (e.g., trimethylsilyl ethers) .
- Storage : Store in a desiccator at 2–8°C under nitrogen to prevent SEM group hydrolysis .
Advanced Research Questions
Q. How does the SEM group influence reactivity in cross-coupling reactions?
- Methodology :
- Pd-catalyzed couplings : The SEM group enhances stability during Suzuki-Miyaura or Buchwald-Hartwig reactions by preventing unwanted deprotonation at the pyrazole NH. For example, SEM-protected derivatives show >90% conversion in Suzuki reactions with aryl boronic acids, whereas unprotected analogs decompose .
- Selectivity in electrophilic substitutions : The electron-donating SEM group directs bromination to the 5-position, as confirmed by computational studies (DFT calculations) .
Q. What strategies optimize the regioselectivity of bromination at the 5-position?
- Methodology :
- Solvent effects : Polar aprotic solvents (e.g., DMF) favor electrophilic bromination at the 5-position due to stabilization of the transition state .
- Catalyst systems : NBS with catalytic FeCl₃ achieves 95% regioselectivity, compared to 70% with PBr₃ alone .
- Temperature control : Lower temperatures (0–5°C) reduce competing side reactions (e.g., SEM group cleavage) .
Q. How can contradictions in reported synthetic yields be resolved?
- Case Study : SEM protection yields vary from 29% to 88% in similar pyrazolo[3,4-b]pyridines .
- Resolution Strategies :
Purification methods : Use of flash chromatography (hexane/EtOAc gradients) instead of recrystallization improves recovery .
Stoichiometric adjustments : Excess SEM-Cl (1.5 eq.) and prolonged reaction times (24 hours) maximize conversion .
Moisture control : Strict anhydrous conditions prevent SEM group hydrolysis, which can lower yields .
Q. What are the challenges in characterizing byproducts from SEM protection?
- Methodology :
- LC-MS monitoring : Identifies intermediates (e.g., SEM-Cl adducts) during protection .
- NMR kinetics : Time-resolved H NMR tracks SEM group installation and competing side reactions (e.g., pyrazole ring oxidation) .
- Theoretical modeling : DFT studies predict the stability of SEM-protected vs. unprotected intermediates, guiding synthetic routes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
